1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea
CAS No.: 1448046-43-2
Cat. No.: VC6749053
Molecular Formula: C19H20N4O2S
Molecular Weight: 368.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448046-43-2 |
|---|---|
| Molecular Formula | C19H20N4O2S |
| Molecular Weight | 368.46 |
| IUPAC Name | 1-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-thiophen-2-ylurea |
| Standard InChI | InChI=1S/C19H20N4O2S/c24-18-15-9-4-3-8-14(15)16(22-23(18)13-6-1-2-7-13)12-20-19(25)21-17-10-5-11-26-17/h3-5,8-11,13H,1-2,6-7,12H2,(H2,20,21,25) |
| Standard InChI Key | MRWZPAZZQROEFW-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CS4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-thiophen-2-ylurea, delineates its three primary components:
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Phthalazine core: A bicyclic aromatic system with a ketone group at position 4.
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Cyclopentyl substituent: Attached to the phthalazine’s nitrogen at position 3, introducing steric bulk and potential conformational rigidity.
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Urea-thiophene linkage: A methylene bridge connects the phthalazine to a urea group, which is further substituted with a thiophene ring at the distal nitrogen.
The Standard InChIKey (MRWZPAZZQROEFW-UHFFFAOYSA-N) and SMILES (C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CS4) provide unambiguous structural descriptors for computational modeling and database searches.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.46 g/mol |
| CAS Number | 1448046-43-2 |
| Topological Polar Surface Area | 105 Ų (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Pathways and Structural Analogues
Table 2: Comparison with Structural Analogues
Challenges and Future Directions
Solubility and Bioavailability
Current data lack solubility parameters, a critical gap given the compound’s moderate polarity (TPSA ≈ 105 Ų). Structural modifications, such as prodrug strategies or salt formation (e.g., hydrochloride), could enhance aqueous solubility .
Synthetic Optimization
Scalable synthesis requires addressing:
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Regioselectivity: Ensuring cyclopentyl group attachment at position 3.
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Urea stability: Avoiding hydrolysis under acidic or basic conditions.
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